molecular formula C16H14O2 B082135 Acetic acid alpha-phenylstyryl ester CAS No. 13892-81-4

Acetic acid alpha-phenylstyryl ester

Cat. No.: B082135
CAS No.: 13892-81-4
M. Wt: 238.28 g/mol
InChI Key: DUVRDFTXMLOZEC-VBKFSLOCSA-N
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Description

Acetic acid alpha-phenylstyryl ester is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid alpha-phenylstyryl ester typically involves the esterification of acetic acid with alpha-phenylstyryl alcohol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction can be represented as follows:

Acetic acid+Alpha-phenylstyryl alcoholAcetic acid alpha-phenylstyryl ester+Water\text{Acetic acid} + \text{Alpha-phenylstyryl alcohol} \rightarrow \text{this compound} + \text{Water} Acetic acid+Alpha-phenylstyryl alcohol→Acetic acid alpha-phenylstyryl ester+Water

In industrial settings, the esterification process can be optimized by using excess alcohol or by continuously removing the water formed during the reaction to shift the equilibrium towards the ester product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid alpha-phenylstyryl ester undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back into acetic acid and alpha-phenylstyryl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis (saponification) uses a base such as sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under appropriate conditions.

Major Products

    Hydrolysis: Acetic acid and alpha-phenylstyryl alcohol.

    Reduction: Alpha-phenylstyryl alcohol and acetic acid.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid alpha-phenylstyryl ester has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid alpha-phenylstyryl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and alpha-phenylstyryl alcohol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester derived from acetic acid, commonly used as a solvent and in the production of fragrances.

    Methyl benzoate: An ester with a pleasant odor, used in perfumes and as a flavoring agent.

    Butyl acetate: Used as a solvent in the production of lacquers and other coatings.

Uniqueness

Acetic acid alpha-phenylstyryl ester is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its phenylstyryl group differentiates it from simpler esters like ethyl acetate and butyl acetate, providing unique reactivity and potential biological activity.

Properties

IUPAC Name

[(Z)-1,2-diphenylethenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-13(17)18-16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVRDFTXMLOZEC-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=CC1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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